molecular formula C17H18F2N2O2 B6567853 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1021264-58-3

2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No. B6567853
CAS RN: 1021264-58-3
M. Wt: 320.33 g/mol
InChI Key: VQWHDQHARNTFGS-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide (CPDM) is a synthetic compound that has been used in various scientific research applications. It is a member of the oxazole family of compounds, which are known to exhibit a wide range of biological activities. CPDM is a relatively new compound and has been used in a variety of research studies, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium as the catalyst. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Organoboron reagents play a crucial role in this process. F2493-1286, with its boron-containing moiety, can serve as an effective reagent for SM coupling reactions .

Boron Reagents for Suzuki–Miyaura Coupling

F2493-1286 belongs to the class of organoboron reagents. These reagents are tailored for specific SM coupling conditions. The physical and chemical properties of F2493-1286, along with its transmetalation mechanisms, make it suitable for this reaction. Researchers have used masked boronic acids with diethanolamine to incorporate 2-pyridyl moieties into (hetero)biaryls .

Cycloalkane Derivatives

F2493-1286 contains both cyclopentane and cyclobutane rings. The cyclopentane ring serves as the parent chain, while the smaller cyclobutane ring acts as a substituent. Understanding the reactivity and properties of these cycloalkane derivatives is essential for designing novel compounds .

Benzylic Position Reactivity

The benzylic position in F2493-1286 is an important site for reactivity. Benzylic halides typically undergo SN1 reactions via resonance-stabilized carbocations. Investigating the behavior of F2493-1286 at the benzylic position can provide insights into its reactivity and potential applications .

Benzamides and Biological Activity

F2493-1286’s structure includes an amide group. Benzamides, a class of compounds containing amide functionalities, have diverse biological activities. Exploring the pharmacological potential of F2493-1286 and its analogs could lead to new drug candidates .

properties

IUPAC Name

2-cyclopentyl-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c18-12-5-6-14(15(19)8-12)16-9-13(21-23-16)10-20-17(22)7-11-3-1-2-4-11/h5-6,8-9,11H,1-4,7,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWHDQHARNTFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide

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